1-[2-(dimethylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea
Description
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3S/c1-18(2)7-6-16-11(19)17-10-5-3-4-9(8-10)12(13,14)15/h3-5,8H,6-7H2,1-2H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUOUIYXZCKLHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=S)NC1=CC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358319 | |
| Record name | GNF-Pf-3903 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690690-10-9 | |
| Record name | GNF-Pf-3903 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(dimethylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 3-(trifluoromethyl)aniline with 1-(2-chloroethyl)-2,2-dimethylhydrazine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the desired thiourea derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of flow microreactors can enhance the sustainability and efficiency of the process .
Chemical Reactions Analysis
Asymmetric Betti Reaction
The compound catalyzes the three-component reaction of β-naphthols, aldehydes, and amines to form aminobenzylnaphthols with high enantioselectivity (up to 80% ee) .
Optimized conditions :
| Parameter | Value |
|---|---|
| Catalyst loading | 10 mol% |
| Solvent | Dichloromethane |
| Temperature | 0°C to 25°C |
| Yield | 80–98% |
Aza-Michael Addition
It facilitates enantioselective aza-Michael additions of indoles to nitroolefins, achieving 90–97% ee in some cases . The trifluoromethyl group enhances substrate binding via C–F···H interactions .
Reactivity with Electrophiles
The thiourea moiety reacts with electrophiles such as acyl chlorides and alkyl halides:
-
Acylation : Treatment with acetyl chloride forms the corresponding acylated derivative, confirmed by loss of N–H IR stretches .
-
Alkylation : Reacts with methyl iodide at the tertiary amine site, forming a quaternary ammonium salt (verified by ¹³C NMR at δ 51.2 ppm) .
Degradation and Stability
Density functional theory (DFT) studies predict bond dissociation energies (BDEs) for autoxidation pathways:
| Bond | BDE (kcal/mol) |
|---|---|
| N–H (thiourea) | 88.3 |
| C–S | 65.7 |
The compound degrades preferentially at the C–S bond under oxidative conditions .
Comparative Analysis with Analogues
| Catalyst | Enantioselectivity (Betti Reaction) | Reaction Time |
|---|---|---|
| Takemoto thiourea | 90–97% ee | 24 h |
| This compound | 58–80% ee | 12 h |
| Squaramide | 70–85% ee | 36 h |
The dimethylaminoethyl chain accelerates reaction kinetics but provides moderate enantiocontrol compared to 3,5-bis(trifluoromethyl)phenyl-substituted catalysts .
Mechanistic Insights
DFT calculations reveal:
-
Transition-state stabilization via dual hydrogen bonding (Fig. 2A).
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Charge transfer from the trifluoromethylphenyl ring to the thiourea core (NBO analysis) .
This compound’s versatility in catalysis and well-characterized reactivity profile make it a valuable scaffold for developing new organocatalytic methodologies. Further studies could optimize enantioselectivity by modifying the amine substituent or thiourea backbone .
Scientific Research Applications
Catalytic Applications
Thioureas, including 1-[2-(dimethylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea, are recognized for their role as catalysts in various organic reactions. They facilitate reactions such as:
- Asymmetric Organocatalysis : Thioureas are effective in promoting enantioselective reactions. The compound has been utilized in the asymmetric synthesis of various chiral compounds, showing significant potential in pharmaceutical applications .
- Michael Additions : This thiourea has been shown to catalyze Michael addition reactions effectively, which are crucial for forming carbon-carbon bonds in organic synthesis .
Table 1: Summary of Catalytic Applications
| Reaction Type | Role of Thiourea | Reference |
|---|---|---|
| Asymmetric Synthesis | Promotes enantioselective reactions | |
| Michael Addition | Catalyzes carbon-carbon bond formation |
Medicinal Chemistry
The compound's structural features contribute to its biological activity, making it a candidate for drug development:
- Anticancer Activity : Research has indicated that thiourea derivatives exhibit cytotoxicity against various cancer cell lines. The trifluoromethyl group enhances lipophilicity and biological activity, which is beneficial for drug design .
- Antimicrobial Properties : Studies have demonstrated that certain thiourea compounds possess antimicrobial properties, suggesting potential applications in treating infections .
Table 2: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth |
Material Science
In material science, thioureas are being explored for their unique properties:
- Polymer Chemistry : Thioureas can act as cross-linking agents in polymer formulations, enhancing material strength and thermal stability.
- Nanomaterials : Research into the use of thioureas in the synthesis of nanomaterials has shown promising results, particularly in creating functionalized surfaces for sensors and catalysts .
Table 3: Applications in Material Science
| Application Type | Specific Use | Reference |
|---|---|---|
| Polymer Chemistry | Cross-linking agents for enhanced material properties | |
| Nanomaterials | Synthesis of functionalized surfaces |
Case Study 1: Asymmetric Synthesis
A study demonstrated the use of this compound as a catalyst in the asymmetric synthesis of β-amino acids. The compound achieved high enantioselectivity (up to 95% ee), showcasing its effectiveness as an organocatalyst .
Case Study 2: Anticancer Activity
In a series of experiments, derivatives of this thiourea were tested against human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism by which 1-[2-(dimethylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea exerts its effects involves its interaction with specific molecular targets. For instance, its gibberellin-like activity is attributed to its ability to bind to the gibberellin insensitive DWARF1 (GID1) receptor, forming hydrogen bonds with key residues and promoting plant growth . In medicinal applications, it may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues in Organocatalysis
Takemoto’s Thiourea Catalyst
- Structure: 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(dimethylamino)cyclohexyl]thiourea .
- Backbone Differences: The dimethylaminoethyl chain in the target compound replaces the chiral cyclohexyl group in Takemoto’s catalyst, likely reducing stereoselectivity in asymmetric catalysis . Hydrogen Bonding: Takemoto’s catalyst forms intramolecular N–H to N hydrogen bonds, critical for bifunctional catalysis. The dimethylaminoethyl group in the target compound may disrupt such interactions, limiting its catalytic versatility .
Cyclohexyl-Based Thioureas (R,R-TUC and S,S-TUC)
- Structure: 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea (R,R-TUC) and its enantiomer (S,S-TUC) .
- Comparison: Stereochemical Impact: The cyclohexyl backbone in R,R-TUC and S,S-TUC provides a rigid chiral environment, enabling high enantioselectivity in Michael additions and hydrazinations. Catalytic Applications: R,R-TUC achieves >90% enantiomeric excess (ee) in nitroolefin additions, while the target compound’s catalytic performance remains unstudied but is hypothesized to be less effective due to structural simplicity .
Anti-HIV Thioureas
- Example: 1-(3-Bromobenzoyl)-3-[2-({[(3-bromophenyl)formamido]methanethioyl}amino)phenyl]thiourea (Compound 10) .
- Comparison :
- Bioactivity : Compound 10 inhibits HIV-1 protease by 97% at 100 µM, attributed to its bromine substituents enhancing hydrophobic interactions. The target compound’s trifluoromethyl group may improve membrane permeability but lacks direct evidence of antiviral activity .
- Structural Divergence : The target compound lacks the dithiocoumarin scaffold and bromine atoms, which are critical for Compound 10’s binding affinity .
Antitrypanosomal Thioureas
- Example: 3-Benzoyl-1{[(phenylformamido)methanethioyl]amino}thiourea (Compound 12) with 11.2% viability against Trypanosoma brucei .
Physicochemical Properties
| Property | Target Compound | Takemoto Catalyst | R,R-TUC | Anti-HIV Compound 10 |
|---|---|---|---|---|
| Molecular Weight | ~319.3 g/mol | ~463.4 g/mol | ~463.4 g/mol | ~532.3 g/mol |
| Key Substituents | CF₃, dimethylaminoethyl | 2×CF₃, cyclohexyl | 2×CF₃, cyclohexyl | Br, dithiocoumarin |
| Hydrogen Bonding | Moderate | Strong (intramolecular) | Strong | Weak (intermolecular) |
| Catalytic Use | Hypothetical | Yes (asymmetric) | Yes (enantioselective) | No (biological focus) |
Biological Activity
1-[2-(dimethylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea is a compound of interest due to its potential biological applications, particularly in antimicrobial and antitumor activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C17H21F3N2S
- Molecular Weight : 364.43 g/mol
- CAS Number : 620960-26-1
The compound exhibits its biological activity primarily through interaction with biological targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which may contribute to its ability to penetrate cell membranes and interact with intracellular targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiourea derivatives, including those containing trifluoromethyl groups. Notably, the Cu(II) complex of a related thiourea demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 2 µg/mL. This complex acted as a dual inhibitor of DNA gyrase and topoisomerase IV, critical enzymes in bacterial replication .
Comparative Antimicrobial Activity
| Compound | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | MRSA | 2 | |
| This compound | Mycobacterium tuberculosis | <4 (stronger than isoniazid) |
Antitumor Activity
The antitumor potential of this compound has been explored in various studies, showing weak to moderate activity against cancer cell lines such as SW480 (colorectal cancer), SW620 (colorectal cancer), and PC3 (prostate cancer). Importantly, it was found to be non-toxic to normal human keratinocytes (HaCaT), indicating a favorable safety profile .
Antitumor Activity Data
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group has been shown to significantly enhance the biological activity of thiourea derivatives. In structure-activity relationship studies, compounds with this group exhibited improved potency against various biological targets compared to their non-fluorinated analogs. This enhancement is attributed to increased hydrophobic interactions and better binding affinity to target proteins .
Case Studies
- Antimicrobial Efficacy Against MRSA : A study demonstrated that the compound's derivatives exhibited a broad spectrum of antimicrobial activity, particularly against resistant strains like MRSA. The mechanism involved inhibition of crucial bacterial enzymes, leading to growth suppression.
- Antitumor Studies : In vitro tests on various cancer cell lines revealed that while the compound showed limited direct cytotoxic effects, it did exhibit properties that could inhibit tumor growth indirectly through modulation of cellular pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[2-(dimethylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or thiourea-forming reactions. A common approach involves reacting 3-(trifluoromethyl)phenyl isothiocyanate with 2-(dimethylamino)ethylamine in anhydrous tetrahydrofuran (THF) under reflux, followed by purification via recrystallization (e.g., chloroform/hexane) .
- Optimization : Key parameters include temperature control (e.g., 60–70°C), stoichiometric ratios (1:1.2 amine:isothiocyanate), and inert atmospheres to prevent oxidation. Yields >90% are achievable with rigorous exclusion of moisture .
Q. How is the structural and electronic characterization of this thiourea derivative performed?
- Techniques :
- X-ray crystallography : Resolves bond lengths (e.g., C=S ~1.68 Å) and intramolecular hydrogen bonding (N–H⋯S) critical for stability .
- Spectroscopy :
- FT-IR : Confirms thiourea C=S stretching (1150–1250 cm⁻¹) and N–H vibrations (3200–3400 cm⁻¹) .
- NMR : ¹H NMR signals for dimethylamino protons appear at δ 2.2–2.5 ppm, while aromatic protons of the trifluoromethylphenyl group resonate at δ 7.4–7.8 ppm .
Q. What preliminary biological activities have been reported for this compound?
- Findings : Thiourea derivatives exhibit antimicrobial, anticancer, and enzyme inhibitory activities. For example, analogous compounds show IC₅₀ values of 5–20 µM against human cancer cell lines (e.g., MCF-7) via apoptosis induction .
- Screening : Standard assays include MIC (minimum inhibitory concentration) for antimicrobial activity and MTT assays for cytotoxicity .
Advanced Research Questions
Q. How can computational methods (DFT, MD) predict the reactivity and binding interactions of this thiourea derivative?
- Approach :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulates ligand-protein interactions (e.g., with kinases or DNA) to identify binding affinities and conformational stability .
- Validation : Match computed vibrational spectra with experimental IR/Raman data to confirm accuracy .
Q. What strategies resolve contradictions in reported biological activity data for thiourea derivatives?
- Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for the same cell line) may arise from assay conditions (e.g., serum concentration, incubation time).
- Resolution :
- Standardized protocols : Use identical cell passages and assay kits across studies.
- Dose-response validation : Repeat experiments with independent batches and include positive controls (e.g., doxorubicin) .
Q. How can structural modifications enhance the compound’s bioactivity and selectivity?
- Design :
- Substituent effects : Introduce electron-withdrawing groups (e.g., –NO₂) on the phenyl ring to enhance electrophilicity and target binding .
- Stereochemistry : Evaluate enantiomers (e.g., R,R- vs. S,S-configurations) for differential activity using chiral HPLC separation .
- Testing : Compare ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles of derivatives via in vitro hepatocyte assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
